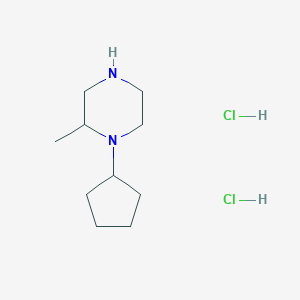
1-Cyclopentyl-2-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-2-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 and a molecular weight of 241.2 g/mol . It is commonly used in pharmaceutical research and various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The process may include multiple steps of purification and crystallization to obtain the dihydrochloride salt form .
化学反应分析
Types of Reactions: 1-Cyclopentyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
1-Cyclopentyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-Cyclopentyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
- 1-Cyclopentyl-4-methylpiperazine
- 1-Cyclopentyl-2-ethylpiperazine
- 1-Cyclopentyl-2-propylpiperazine
Uniqueness: 1-Cyclopentyl-2-methylpiperazine dihydrochloride is unique due to its specific cyclopentyl and methyl substitutions on the piperazine ring. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
生物活性
1-Cyclopentyl-2-methylpiperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a cyclopentyl group and a methyl group on the piperazine ring. The dihydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological applications. Its molecular formula is C10H18Cl2N2 with a molecular weight of approximately 227.17 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may influence serotonin and dopamine receptors, which are critical in regulating mood and anxiety. This suggests potential applications in treating psychiatric disorders such as anxiety and depression.
Pharmacological Applications
This compound has been studied for various pharmacological effects, including:
Case Studies and Experimental Data
Recent studies have explored the biological activity of this compound through various experimental models:
- Interaction Studies : Research focused on binding affinity to serotonin and dopamine receptors has shown promising results, indicating that this compound could be a candidate for developing anxiolytic or antidepressant medications.
- Cytotoxicity Tests : While specific cytotoxicity studies on this compound are scarce, related compounds have demonstrated variable cytotoxic profiles against different cell lines, suggesting a need for further investigation into this compound's safety and efficacy .
- Comparative Analysis : A comparative study with structurally similar compounds revealed unique interactions that could be leveraged for therapeutic development. For instance, compounds like 1-Cyclohexylpiperazine exhibit different receptor interactions due to structural variations.
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-2-methylpiperazine | Cyclopentyl and methyl groups | Potential anxiolytic and antimicrobial |
| 1-Cyclohexylpiperazine | Cyclohexane ring | Different receptor interactions |
| 1-Methylpiperazine | Lacks cyclopentyl group | Simpler structure may lead to different effects |
| 4-Methylpiperidine | Saturated six-membered ring | Different reactivity due to saturation |
属性
IUPAC Name |
1-cyclopentyl-2-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-8-11-6-7-12(9)10-4-2-3-5-10;;/h9-11H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDXPWGTFOURAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














